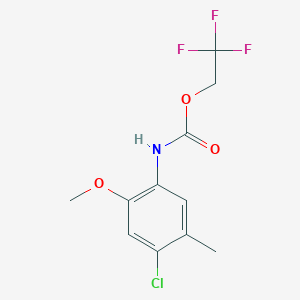
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of trifluoroethyl, chloro, methoxy, and methyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate typically involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate
- 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
- 4-chloro-2-fluoro-5-[(RS)-(2,2,2-trifluoroethyl)sulfinyl]phenyl 5-[(trifluoromethyl)thio]pentyl ether
Uniqueness
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the chloro and methoxy groups contribute to its reactivity and potential for further modification.
Properties
Molecular Formula |
C11H11ClF3NO3 |
|---|---|
Molecular Weight |
297.66 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C11H11ClF3NO3/c1-6-3-8(9(18-2)4-7(6)12)16-10(17)19-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |
InChI Key |
HOZDUAIIWMSOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



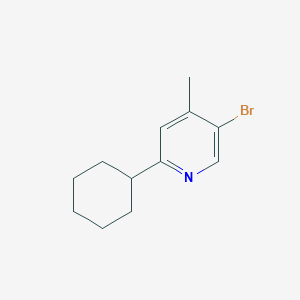

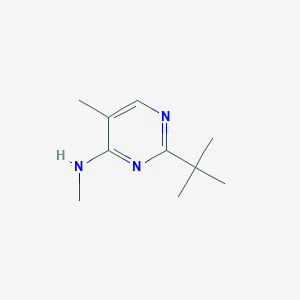



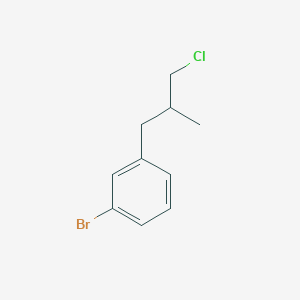

![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
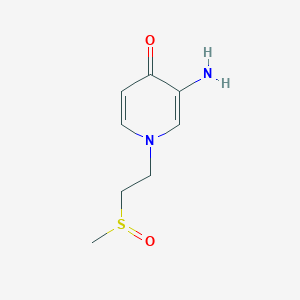

![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
